![molecular formula C14H14N4 B11759159 [1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)
[1,1'-Biphenyl]-4,4'-dicarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4,4’-dicarboximidamide: is an organic compound that consists of two benzene rings connected by a single bond, with each benzene ring substituted with a carboximidamide group at the para position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboximidamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines under specific conditions. One common method is the reaction of 4,4’-dicarboxylic acid chloride with ammonia in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate amide, which is then converted to the desired carboximidamide.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Biphenyl]-4,4’-dicarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-4,4’-dicarboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, [1,1’-Biphenyl]-4,4’-dicarboximidamide can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboximidamide involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Biphenyl: A simpler compound with two benzene rings connected by a single bond, without additional functional groups.
4,4’-Dicarboxy-1,1’-biphenyl: A related compound with carboxylic acid groups instead of carboximidamide groups.
4,4’-Diamino-1,1’-biphenyl: Another similar compound with amino groups instead of carboximidamide groups.
Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboximidamide is unique due to the presence of carboximidamide groups, which provide distinct reactivity and interaction capabilities compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in synthesis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C14H14N4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
4-(4-carbamimidoylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H3,15,16)(H3,17,18) |
Clave InChI |
UHAGMGPUCFRHSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


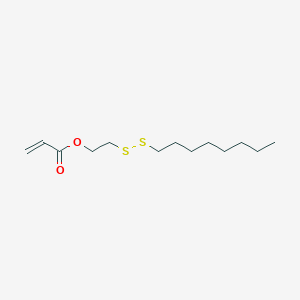
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)


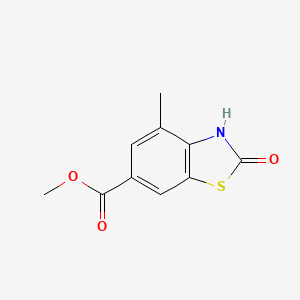
![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)
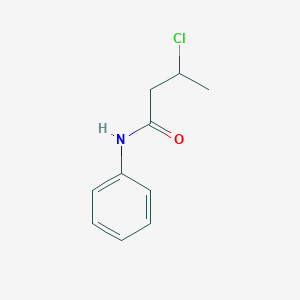
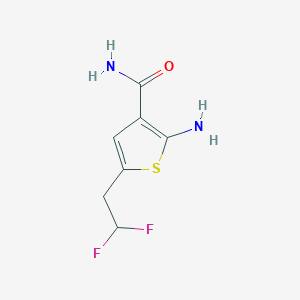
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
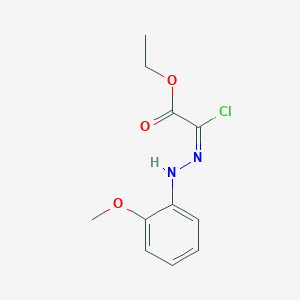
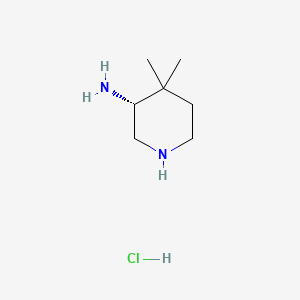

![7-Chloro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11759164.png)
